1-HPA serves as a crucial precursor in the synthesis of ephedrine and pseudoephedrine, medications commonly used as decongestants and bronchodilators. Research explores optimizing production methods and understanding the reaction pathways involved in 1-HPA conversion to these pharmaceuticals .
1-HPA exists in two enantiomeric forms, (R)-1-HPA and (S)-1-HPA. Research investigates the separation and utilization of these specific forms due to their distinct biological activities. For instance, (R)-1-HPA exhibits potential as an antifungal agent, while (S)-1-HPA displays antitumor properties .
1-HPA has been identified as a metabolite in the yeast Saccharomyces cerevisiae. Research explores its role in cellular processes and its potential as a biomarker for specific metabolic pathways within this organism .
1-Hydroxy-1-phenylpropan-2-one, also known as (R)-phenylacetylcarbinol, is an organic compound with the chemical formula C₉H₁₀O₂. This compound features a hydroxyl group attached to a carbon atom that is also bonded to a phenyl group and a ketone functional group. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine. The compound is typically a colorless liquid that is soluble in organic solvents, making it useful in various chemical applications.
The biological activity of 1-hydroxy-1-phenylpropan-2-one has been studied primarily in the context of its metabolic pathways. It acts as a metabolite of amphetamines and is involved in their biodegradation. In humans, it is produced via the deamination of amphetamine by flavin-containing monooxygenase 3 (FMO3), leading to non-toxic metabolites that are subsequently excreted . The compound has shown potential pharmacological activity and may influence various biological processes due to its structural similarity to other bioactive molecules.
Several methods exist for synthesizing 1-hydroxy-1-phenylpropan-2-one:
1-Hydroxy-1-phenylpropan-2-one finds applications in various fields:
Studies on the interactions of 1-hydroxy-1-phenylpropan-2-one focus on its metabolic pathways and its role as a precursor in drug metabolism. It has been shown to interact with enzymes involved in drug metabolism, influencing the pharmacokinetics of amphetamines and related compounds. Additionally, research indicates that it may exhibit corrosion inhibition properties when used in specific formulations .
1-Hydroxy-1-phenylpropan-2-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Phenylacetone | C₉H₁₀O | Used as a precursor for methamphetamine; colorless oil. |
4-Hydroxyphenylacetone | C₉H₁₁O₂ | A metabolite of amphetamine; exhibits similar biological activity. |
L-Phenylacetylcarbinol | C₉H₁₀O₂ | Directly related to 1-hydroxy-1-phenylpropan-2-one; used in pharmaceutical synthesis. |
Methylenedioxyphenylacetone | C₁₁H₁₂O₂ | A precursor to MDMA; contains methylenedioxy group enhancing psychoactive properties. |
The uniqueness of 1-hydroxy-1-phenylpropan-2-one lies in its specific hydroxyl and ketone functional groups, which contribute to its distinct reactivity and applications in drug synthesis compared to these similar compounds.
1-Hydroxy-1-phenylpropan-2-one (C₉H₁₀O₂) is an α-hydroxy ketone characterized by a hydroxyl group (-OH) adjacent to a ketone group (>C=O) on a propan-2-one backbone, with a phenyl substituent at the hydroxyl-bearing carbon (Figure 1). This chiral molecule exists as two enantiomers: (R)-1-hydroxy-1-phenylpropan-2-one (commonly termed l-PAC) and its (S)-counterpart. The compound’s molecular weight is 150.17 g/mol, with a melting point of 35–37°C and solubility in polar solvents such as ethanol.
The α-hydroxy ketone classification places it within the acyloin family, sharing structural similarities with benzoin but distinguished by its methyl ketone moiety.
First synthesized in the early 20th century via yeast-mediated fermentation of benzaldehyde, 1-hydroxy-1-phenylpropan-2-one gained prominence as a precursor to ephedrine alkaloids. Its industrial production emerged in the 1930s through Neuberg’s ketol reaction, utilizing Saccharomyces cerevisiae to condense benzaldehyde and pyruvate. This biocatalytic process replaced earlier cyanohydrin-based chemical routes, which suffered from racemic mixtures and low yields.
The compound’s role in asymmetric synthesis expanded with the discovery of pyruvate decarboxylase (PDC) in Candida utilis and Torulaspora delbrueckii, enabling enantioselective production of (R)-PAC at scale. Recent advances employ engineered Escherichia coli acetohydroxyacid synthase I, achieving >90% conversion rates.
The compound’s nomenclature reflects its functional groups and stereochemistry:
Regulatory designations include EPA DSSTox ID DTXSID50861683 and FDA GSRS identifier 549MDP6U9F. The (R)-enantiomer is listed in the European Chemicals Agency (ECHA) database under EC 217-285-4.
As a model α-hydroxy ketone, 1-hydroxy-1-phenylpropan-2-one has driven innovations in three domains:
Method | Substrate | Catalyst | Yield (%) | Enantiomeric Excess |
---|---|---|---|---|
Yeast Fermentation | Benzaldehyde | S. cerevisiae | 40–60 | 90–95 (R) |
Chemical Cyanohydrin | Benzaldehyde | KCN | 25–35 | Racemic |
Recombinant PDC | Pyruvate | E. coli AHAS I | 85–92 | >99 (R) |
Data synthesized from.
Irritant